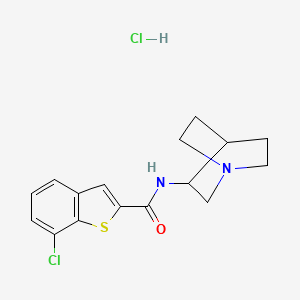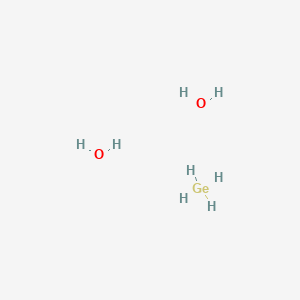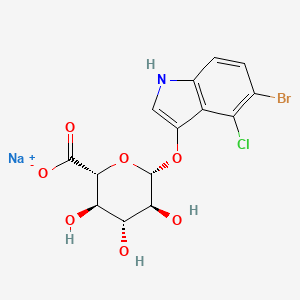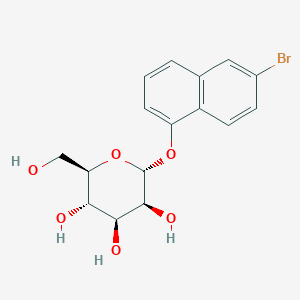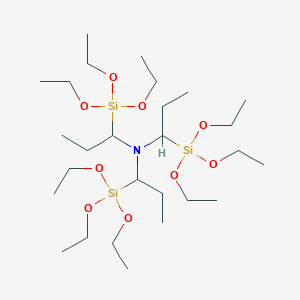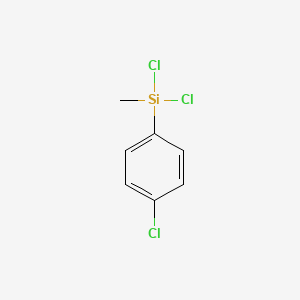
Methyl-p-chlorophenyldichlorosilane
Vue d'ensemble
Description
Methyl-p-chlorophenyldichlorosilane is a chemical compound with the molecular formula C7H7Cl3Si and a molecular weight of 225.6 g/mol . It is widely used in various fields of research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of Methyl-p-chlorophenyldichlorosilane is defined by its molecular formula, C7H7Cl3Si . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Applications De Recherche Scientifique
Organosilicon compounds, including those derived from methyl-p-chlorophenyldichlorosilane, are used in synthesizing polymers with specific properties. For example, Birchall et al. (1971) describe the photochemical reaction of Methyldichlorosilane with hexafluorobenzene, leading to the production of polymers comparable in thermal stability to those with 3,3,3-trifluoropropyl groups (Birchall et al., 1971).
In the field of chemical engineering, methyl-p-chlorophenyldichlorosilane is used as an intermediate in the synthesis of other chlorinated silanes. Yujun et al. (2015) demonstrated its catalytic chlorination to produce chlorinated phenyl-containing silanes, important for various industrial applications (Yujun et al., 2015).
Akaji et al. (1991) utilized methyltrichlorosilane, a related compound, in a new disulfide bond-forming reaction, applied in synthesizing peptides like oxytocin and human brain natriuretic peptide (Akaji et al., 1991).
Methyltrichlorosilane, a compound similar to methyl-p-chlorophenyldichlorosilane, has been used in high-efficiency chlorination methods in organic chemistry. Lin et al. (2009) reported its use in the chlorination of enamides and enecarbamates (Lin et al., 2009).
Additionally, these organosilicon compounds play a role in materials science. For example, Pedersen et al. (2007) explored the use of Methyltrichlorosilane in the growth of epitaxial layers of 4H-SiC in a chemical vapor deposition process, which is relevant to semiconductor technology (Pedersen et al., 2007).
Safety and Hazards
While the specific safety and hazards of Methyl-p-chlorophenyldichlorosilane are not detailed in the search results, it’s important to handle all chemical compounds with care. Chlorosilanes, a group which includes Methyl-p-chlorophenyldichlorosilane, are known to react readily with water to form corrosive and toxic hydrogen chloride gas and hydrochloric acid .
Propriétés
IUPAC Name |
dichloro-(4-chlorophenyl)-methylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3Si/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBWZAUGQIWSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=C(C=C1)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-p-chlorophenyldichlorosilane | |
CAS RN |
825-93-4 | |
| Record name | 1-Chloro-4-(dichloromethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8038171.png)
![3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-(phenylmethylene)piperazine-2,5-dione](/img/structure/B8038186.png)
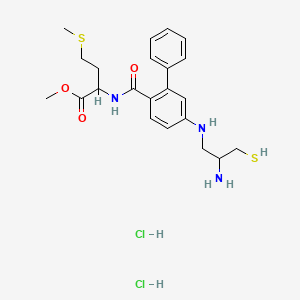
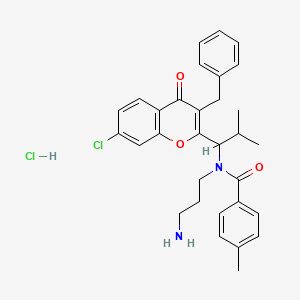
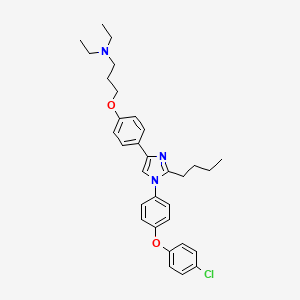
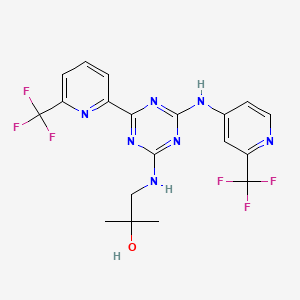
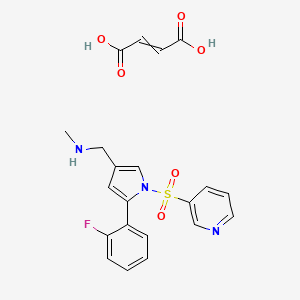
![2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B8038223.png)
![2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide](/img/structure/B8038225.png)
